molecular formula C20H16ClFO5 B2777577 {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 694508-46-8

{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B2777577
CAS No.: 694508-46-8
M. Wt: 390.79
InChI Key: DOEHAAIJLJGLCH-UHFFFAOYSA-N
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Description

This coumarin-derived acetic acid derivative features a 2-chloro-6-fluorobenzyloxy substituent at the 7-position, methyl groups at the 4- and 8-positions, and a ketone at the 2-position of the chromen backbone. Its molecular formula is C₂₁H₁₇ClFO₅ (monoisotopic mass: ~418.06 g/mol), with structural complexity influencing its physicochemical properties and biological interactions . The compound is of interest in medicinal chemistry due to coumarin's established role in modulating anion transporters (e.g., SLC26A3) and antimicrobial activity .

Properties

IUPAC Name

2-[7-[(2-chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFO5/c1-10-12-6-7-17(26-9-14-15(21)4-3-5-16(14)22)11(2)19(12)27-20(25)13(10)8-18(23)24/h3-7H,8-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEHAAIJLJGLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-3-yl Core: This step involves the cyclization of a suitable precursor to form the chromen-3-yl structure.

    Introduction of the 2-chloro-6-fluorobenzyl Ether Group: This step involves the reaction of the chromen-3-yl intermediate with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Research indicates that {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells. This property is crucial for developing therapies aimed at diseases related to oxidative damage.
  • Anti-inflammatory Effects : In animal models, the compound has been observed to reduce inflammation markers, indicating its potential use in treating inflammatory conditions.

Case Study 1: Anticancer Evaluation

A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The mechanism of action was linked to the activation of caspase pathways, leading to programmed cell death.

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing the antioxidant capacity of this compound using DPPH radical scavenging assays, results indicated a significant reduction in free radicals, suggesting its utility in formulations aimed at combating oxidative stress-related disorders.

Case Study 3: In Vivo Anti-inflammatory Study

An animal study evaluating the anti-inflammatory effects revealed that administration of the compound significantly lowered levels of pro-inflammatory cytokines in serum samples compared to control groups. This suggests its potential application in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyloxy Group

{7-[(4-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid
  • Molecular Formula : C₂₀H₁₇FO₅
  • Key Differences : Replaces the 2-chloro-6-fluorobenzyl group with a 4-fluorobenzyl moiety.
  • Monoisotopic mass: 356.106 g/mol .
2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propionic Acid
  • Molecular Formula : C₁₆H₁₇ClO₅
  • Key Differences : Features a butyl group at the 4-position and a propionic acid chain instead of acetic acid.
  • Impact : The longer alkyl chain (propionic acid) and butyl substituent may alter binding affinity to targets like SLC26A3, as seen in related 4,8-dimethylcoumarin inhibitors .
2-[3-(3,5-Difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid
  • Molecular Formula : C₁₇H₁₀F₂O₅
  • Key Differences : Substitutes the benzyloxy group with a 3,5-difluorophenyl moiety.

Modifications to the Acetic Acid Side Chain

Methyl {7-[(3-Chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
  • Molecular Formula : C₂₁H₁₉ClO₅
  • Key Differences : Methyl ester instead of acetic acid.
  • Impact : Esterification increases lipophilicity, favoring passive diffusion but requiring hydrolysis for activation. Molar mass: 386.83 g/mol .
Ethyl 3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate
  • Molecular Formula : C₁₆H₁₈O₅
  • Key Differences: Propanoate ester with a hydroxyl group at the 7-position.
  • Impact : The hydroxyl group may participate in hydrogen bonding, enhancing target engagement but reducing stability under acidic conditions .
Antibacterial Activity
  • Role of Halogens : Chlorine and fluorine substituents are critical for disrupting bacterial membrane integrity, as seen in analogs with 3-bromobenzyl groups (e.g., 4ba , synthesized in 68% yield via ester hydrolysis) .
SLC26A3 Inhibition
  • 4,8-Dimethylcoumarins : Derivatives like 2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid (IC₅₀ ~0.5 µM) inhibit intestinal anion exchangers, suggesting the target compound may share similar efficacy due to structural homology .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity
Target Compound C₂₁H₁₇ClFO₅ 418.06 2-Chloro-6-fluorobenzyloxy, acetic acid Under investigation
{7-[(4-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid C₂₀H₁₇FO₅ 356.35 4-Fluorobenzyloxy SLC26A3 inhibition
2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propionic acid C₁₆H₁₇ClO₅ 324.76 Propionic acid, butyl group Anion transporter modulation
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate C₂₁H₁₉ClO₅ 386.83 3-Chlorobenzyloxy, methyl ester Probiotic (ester prodrug)

Biological Activity

The compound {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a member of the coumarin family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula for this compound is C21H18ClFO5C_{21}H_{18}ClFO_5 with a molecular weight of approximately 404.8 g/mol. Its structure features a chromen-2-one core with a chloro-fluorobenzyl ether group and an acetic acid moiety, which may enhance its biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of coumarins exhibit significant anticancer properties. For instance, the compound has shown potent activity against MCF-7 breast cancer cells with an IC50 value of approximately 9.54 μM, indicating its potential as an anticancer agent . The presence of the chloro-fluorobenzyl group may contribute to its enhanced efficacy by improving interactions with cellular targets.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has demonstrated inhibitory effects on β-glucuronidase, which is crucial in drug metabolism and detoxification processes. The IC50 values for similar coumarin derivatives range from 52.39 μM to 380.26 μM, suggesting that structural modifications can significantly impact enzyme inhibition efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : The compound may bind to enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, leading to changes in signaling pathways that affect cell proliferation and apoptosis.
  • Gene Expression Alteration : The compound may influence gene expression related to various biological processes, enhancing its therapeutic potential .

Comparative Analysis

A comparison of this compound with other coumarin derivatives highlights its unique structural features and corresponding biological activities:

Compound NameStructural FeaturesUnique Biological Activity
7-[ (2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-oneSimilar chromenone coreEnhanced anticancer activity
6-chloro-{7-[ (4-fluorobenzyl)oxy]} -4-methyl - 2H-chromen - 2-oneVariation in halogen groupsDistinct enzyme inhibition profiles
Ethyl 2-(4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy) acetateContains ethyl instead of methylDifferences in solubility affecting bioavailability

This table illustrates how variations in substituents can lead to significant differences in biological activity among coumarin derivatives.

Case Studies

Several studies have focused on the biological activity of coumarin derivatives similar to this compound:

  • Study on MCF-7 Cells : A study demonstrated that coumarin derivatives exhibit varying degrees of cytotoxicity against MCF-7 cells, with some compounds showing IC50 values as low as 0.47 μM .
  • Antibacterial Properties : Other derivatives have been tested for antibacterial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into their pharmacological potential .

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